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Compound of Interest

Compound Name: H3B-120

Cat. No.: B15615361

A Note on Nomenclature: Initial searches for "H3B-120" revealed a molecule targeting
Carbamoyl Phosphate Synthetase 1 (CPS1). However, the context of this guide—alternative
splicing modulation and specificity confirmation using knockout models—strongly indicates an
interest in H3B-8800, a clinical-stage splicing modulator. This guide will focus on H3B-8800.

This guide provides a detailed comparison of H3B-8800's performance in preclinical models,
with a focus on its specificity for cancer cells harboring mutations in the spliceosome
component SF3B1. Experimental data from isogenic cell line models (cells that are genetically
identical except for the SF3B1 mutation) and patient-derived xenografts (PDX) are presented to
objectively demonstrate this specificity.

Mechanism of Action: Preferential Lethality in
Spliceosome-Mutant Cells

H3B-8800 is an orally bioavailable small molecule that targets the SF3b complex, a core
component of the spliceosome.[1] While it binds to both wild-type (WT) and mutant SF3b
complexes, it exerts preferential lethality on cancer cells with mutations in splicing factors like
SF3B1, SRSF2, and U2AF1.[2][3]

The proposed mechanism for this selectivity is not due to a higher affinity for the mutant protein
but rather an exacerbation of the existing splicing defects in these cells.[4][5] H3B-8800
treatment leads to the retention of short, GC-rich introns, particularly in genes that encode for
other spliceosome components.[1][3] This disruption of spliceosome homeostasis is more

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15615361?utm_src=pdf-interest
https://www.benchchem.com/product/b15615361?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6730556/
https://aacrjournals.org/cancerres/article/77/13_Supplement/1185/616609/Abstract-1185-H3B-8800-a-novel-orally-available
https://pubmed.ncbi.nlm.nih.gov/29457796/
https://www.mdpi.com/1422-0067/22/20/11222
https://pubmed.ncbi.nlm.nih.gov/34681880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6730556/
https://pubmed.ncbi.nlm.nih.gov/29457796/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

detrimental to cells that are already dependent on a partially compromised splicing machinery,
leading to apoptosis.[6]

H3B-8800 Mechanism of Action
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Caption: H3B-8800 binds to the SF3b complex, leading to aberrant splicing and apoptosis in
mutant cells.

Quantitative Data: H3B-8800 Specificity in
Preclinical Models
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The following tables summarize the differential effects of H3B-8800 on cancer cells with and
without SF3B1 mutations.

Table 1: In Vitro Cell Viability in Isogenic Cell Lines

Fold
] H3B-8800 IC50 .
Cell Line SF3B1 Status (M) Difference Reference
n
(WT/Mutant)
K562 wild-Type ~100 7.7x [1]
K562 K700E Mutant ~13 [1]
MEC1 Wild-Type >100 >4x (at 75nM) [7]
MEC1 K700E Mutant ~25-50 [7]

Table 2: In Vivo Efficacy in Xenograft Models

Tumor Growth

Model SF3B1 Status Treatment o Reference
Inhibition
_ H3B-8800 (8
K562 Xenograft Wild-Type Slowed Growth [1]
mg/kg)
H3B-8800 (8 Complete
K562 Xenograft K700E Mutant ] [1]
mg/kg) Abrogation
Delayed
H3B-8800 (6 ,
CLL Xenograft K700E Mutant Leukemic [8]
mg/kg) I
Infiltration

Comparison with Other Splicing Modulators
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Development

Compound Target Selectivity
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Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of results.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of H3B-

8800.

o Cell Seeding: Plate isogenic wild-type and SF3B1-mutant cells in 96-well plates at a density

of 5,000 cells per well and allow them to adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of H3B-8800 (e.g., 0.1 nM to 10 puM)

or DMSO as a vehicle control.

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

 Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well.

This reagent measures ATP levels, which correlate with the number of viable cells.
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o Data Acquisition: Measure luminescence using a plate reader.

e Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50
values.

In Vivo Xenograft Studies

This protocol outlines the assessment of H3B-8800's anti-tumor activity in a mouse model.

e Cell Implantation: Subcutaneously implant 5-10 million isogenic wild-type or SF3B1-mutant
K562 cells into the flank of immunodeficient mice (e.g., NSG mice).

e Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mms3).

o Treatment: Randomize mice into treatment and control groups. Administer H3B-8800 orally
at a specified dose (e.g., 8 mg/kg) daily. The control group receives a vehicle solution.

e Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and
general health.

o Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the
control group reach a maximum allowed size.

e Analysis: Plot tumor growth curves for each group and perform statistical analysis to
determine the significance of tumor growth inhibition.
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In Vivo Xenograft Experimental Workflow
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Caption: Workflow for assessing H3B-8800 efficacy in xenograft models.

Conclusion

The use of isogenic knockout/knock-in cell lines and corresponding in vivo models has been
instrumental in confirming the specificity of H3B-8800. The data consistently demonstrates that
while H3B-8800 can modulate the activity of the wild-type spliceosome, its cytotoxic effects are
significantly more pronounced in cancer cells harboring SF3B1 mutations. This preferential
lethality underscores the therapeutic potential of targeting the spliceosome in genetically
defined cancers.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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